BenchChemオンラインストアへようこそ!

Iodoglibenclamide

Radioiodination SUR1 radioligand KATP channel probe

Iodoglibenclamide (CAS 16789-77-8), also known as LY 285110 or 125I-iodoglibenclamide, is a synthetic sulfonylurea analog of glibenclamide (glyburide) in which the chlorine atom at position 5 of the benzamido ring is replaced by an iodine atom. This single halogen substitution confers radioiodination capability, enabling the generation of high-specific-activity [125I]-labeled probes for ATP-sensitive potassium (KATP) channel and sulfonylurea receptor (SUR1) research.

Molecular Formula C23H28IN3O5S
Molecular Weight 585.5 g/mol
CAS No. 16789-77-8
Cat. No. B1672030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoglibenclamide
CAS16789-77-8
Synonyms125I-iodoglibenclamide
iodoglibenclamide
LY 285110
LY-285110
N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-iodo-2-methoxybenzamide
Molecular FormulaC23H28IN3O5S
Molecular Weight585.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
InChIInChI=1S/C23H28IN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)
InChIKeyXUABXVPVVXNKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iodoglibenclamide (CAS 16789-77-8): A Critical Iodinated Glibenclamide Analog for KATP Channel Radioligand Assays and SUR1 Binding Studies


Iodoglibenclamide (CAS 16789-77-8), also known as LY 285110 or 125I-iodoglibenclamide, is a synthetic sulfonylurea analog of glibenclamide (glyburide) in which the chlorine atom at position 5 of the benzamido ring is replaced by an iodine atom [1]. This single halogen substitution confers radioiodination capability, enabling the generation of high-specific-activity [125I]-labeled probes for ATP-sensitive potassium (KATP) channel and sulfonylurea receptor (SUR1) research [2]. The compound belongs to the sulfonylurea receptor ligand class and is exclusively employed as a research tool for radioligand binding assays, autoradiographic localization, and photoaffinity labeling studies, not as a therapeutic agent [3].

Why Glibenclamide or [3H]Glibenclamide Cannot Substitutably Replace Iodoglibenclamide for Quantitative Autoradiography and SUR1 Photoaffinity Labeling


Iodoglibenclamide is NOT functionally interchangeable with glibenclamide, [3H]glibenclamide, or other sulfonylureas in key research applications. The iodine substitution at the 5-position uniquely enables incorporation of the gamma-emitting radioisotope 125I, which yields substantially higher specific activity (~2,200 Ci/mmol) compared to tritiated glibenclamide (~50 Ci/mmol), translating to shorter autoradiographic exposure times and superior signal-to-noise resolution [1]. Critically, [125I]iodoglibenclamide binds to a single saturable high-affinity site (KD = 495 pM) in rat brain sections, whereas [3H]glibenclamide exhibits biphasic binding to two distinct sites (KD = 0.21 nM and 111 nM), complicating quantitative analysis in brain tissue [2][3]. Additionally, the iodo-substituted aromatic ring enables further derivatization to photoactivatable azido probes with >100-fold enhanced photoreactivity compared to the parent glibenclamide, a functionality that chlorine-substituted analogs cannot provide [4].

Quantitative Differentiation Evidence: Iodoglibenclamide vs. Comparator Sulfonylurea Ligands in KATP/SUR1 Binding, Autoradiography, and Photoaffinity Labeling


125I Radioiodination Capability vs. Glibenclamide: Single-Atom Halogen Exchange Enables High-Specific-Activity Probe Generation

Iodoglibenclamide is distinguished from glibenclamide (glyburide) by a single halogen substitution: the chlorine at position 5 of the benzamido ring is replaced by iodine [1]. This substitution enables direct radioiodination with 125I to produce [125I]iodoglibenclamide at high specific activity (~2,200 Ci/mmol), whereas glibenclamide is typically radiolabeled with tritium at much lower specific activity (~50 Ci/mmol for [3H]glibenclamide). The iodine atom also increases molecular weight from 494.0 Da (glibenclamide) to 585.46 Da (iodoglibenclamide), with the heavier halogen contributing to distinct physicochemical properties including predicted density of 1.57±0.1 g/cm³ . The non-radioactive iodoglibenclamide serves as the essential precursor and reference standard for radioligand preparation.

Radioiodination SUR1 radioligand KATP channel probe specific activity

Single High-Affinity Binding Site in Brain Tissue vs. Dual-Site Binding of [3H]Glibenclamide: Simplifying Quantitative Autoradiography

In rat brain sections, [125I]iodoglibenclamide binds to a single saturable high-affinity site with a KD of 495 pM (0.495 nM) and a Bmax of 176 fmol/mg tissue [1]. By contrast, [3H]glibenclamide binding in rat brain reveals a biphasic Scatchard plot with two distinct sites: a high-affinity site (KD = 0.21 nM, Bmax = 41 fmol/mg protein) and a low-affinity site (KD = 111 nM, Bmax = 1,060 fmol/mg protein) [2]. This fundamental difference in binding site heterogeneity means that [125I]iodoglibenclamide provides a simpler, more readily interpretable binding profile for quantitative autoradiographic analysis, avoiding the complexity of resolving two pharmacologically distinct populations.

Autoradiography KATP channel mapping brain sulfonylurea receptor Scatchard analysis

Retained Biological Potency Equivalent to Glibenclamide: ED50 of 0.4 nM for Insulin Secretion in HIT Cells

The iodine substitution does not compromise the biological activity of the glibenclamide scaffold. In the HIT cell hamster beta-cell line, the iodinated analog 5-iodo-2-hydroxyglyburide (a closely related structural analog of iodoglibenclamide) stimulated insulin secretion with an ED50 of 0.4 nM, which is identical to the ED50 of 0.4 nM for the parent compound glyburide (glibenclamide) [1]. Scatchard analysis on HIT cell membranes yielded high-affinity binding with a KD of 0.36 nM and a low-affinity KD of 277 nM for the iodinated analog, with Bmax values of 1.6 and 100 pmol/mg membrane protein, respectively [1]. Competitive binding assays demonstrated Ki values of 0.5 nM for unlabeled glyburide and 1.0 nM for the iodinated analog, confirming that the iodine substitution causes only a marginal (~2-fold) reduction in binding affinity while preserving full biological efficacy [1].

Insulin secretion beta-cell pharmacology ED50 biological activity equivalence

Superior Photoaffinity Labeling Efficiency: Azido-Iodoglibenclamide Derivative Shows >100-Fold Enhanced Photoreactivity Over Glibenclamide

Iodoglibenclamide serves as the essential precursor for the synthesis of photoactivatable azido derivatives that dramatically outperform glibenclamide in covalent receptor labeling. The 4-azido-5-iodosalicyloyl analogue of glibenclamide (synthesized from the iodinated scaffold) exhibited >100-fold higher sensitivity to irradiation at 356 nm compared to glibenclamide [1]. This enhanced photoreactivity enabled specific photoincorporation into a cerebral protein of 175 kDa with an efficiency of 9% of total ligand, and approximately 28% of specifically bound ligand was covalently incorporated following irradiation [1]. The probe displayed reversible high-affinity binding to particulate cerebral cortex sulfonylurea receptors (KD = 0.13 nM) and solubilized receptors (KD = 0.56 nM) before photoactivation [1]. Photoincorporation saturation binding indicated a KD of 0.38 nM [1]. In contrast, covalent incorporation of [3H]glibenclamide into the sulfonylurea receptor required high amounts of photoenergy and proceeded with low yield [1].

Photoaffinity labeling SUR1 protein identification photoreactivity covalent probe

Brain Regional Distribution Mapping: [125I]Iodoglibenclamide Resolves Specific KATP Channel-Enriched Nuclei Undetectable with [3H]Glibenclamide Autoradiography

Quantitative autoradiography with [125I]iodoglibenclamide revealed a detailed, heterogeneous distribution of ATP-sensitive potassium channels across rat brain regions, with the highest binding densities in the globus pallidus, ventral pallidum, septohippocampal nucleus, anterior pituitary, hippocampal CA2/CA3 regions, molecular layer of cerebellum, and substantia nigra zona reticulata [1]. Cerebral cortex, lateral olfactory tract nucleus, olfactory tubercle, and zona incerta showed intermediate binding, while the remainder of the brain exhibited approximately 3- to 4-fold lower binding levels [1]. This level of regional resolution and quantitation (fmol/mg tissue) is enabled by the high specific activity and single-site binding characteristics of the 125I-labeled probe. By comparison, [3H]glibenclamide autoradiography yields lower spatial resolution due to the longer path length of tritium beta particles and requires substantially longer film exposure times [2].

Brain mapping KATP channel distribution globus pallidus autoradiographic localization

SUR1 Subtype Selectivity Profile: Glibenclamide Scaffold with Iodine Substitution Retains 300–500 Fold Selectivity Over SUR2 Isoforms

The glibenclamide pharmacophore, from which iodoglibenclamide is derived, exhibits pronounced selectivity for the SUR1 sulfonylurea receptor subtype over SUR2 isoforms. Glibenclamide bound to SUR2A and SUR2B with 300–500 fold lower affinity than to SUR1 [1]. The structural determinants of this selectivity reside in the lipophilic cyclohexyl ring on the urea group and the 5-substituted-2-methoxy-benzamidoethyl side chain — both of which are preserved in iodoglibenclamide [1]. Exchanging the cyclohexyl ring for a methyl group or removing the lipophilic benzamidoethyl side chain markedly reduces SUR1 selectivity [1]. Since iodoglibenclamide retains the full glibenclamide pharmacophore with only the Cl→I substitution at position 5, the SUR1 selectivity profile is expected to be maintained, making it a SUR1-selective probe distinct from pan-SUR ligands [2].

SUR1 selectivity SUR2A/SUR2B sulfonylurea receptor subtypes tissue specificity

High-Impact Application Scenarios for Iodoglibenclamide: Where This Iodinated SUR1 Probe Delivers Irreplaceable Value


Quantitative In Vitro Autoradiography for Mapping KATP Channel Distribution in Rodent and Primate Brain Tissue

Iodoglibenclamide, when radioiodinated to [125I]iodoglibenclamide, is the ligand of choice for quantitative autoradiographic mapping of SUR1-containing KATP channels in brain tissue sections. The single-site binding profile (KD = 495 pM in rat brain) and high specific activity enable reliable densitometric quantification across brain regions with a 3- to 4-fold dynamic range, from highest densities in globus pallidus and substantia nigra zona reticulata to lower densities in cortical regions [1]. This application is directly validated by Gehlert et al. (1991), who used [125I]iodoglyburide to produce the first comprehensive quantitative atlas of KATP channel distribution in the rat brain [1]. Researchers studying regional KATP channel expression changes in disease models (e.g., ischemia, epilepsy, Parkinson's disease) should select [125I]iodoglibenclamide over [3H]glibenclamide for its superior throughput and monophasic binding characteristics.

Photoaffinity Labeling and Purification of the Sulfonylurea Receptor (SUR1) Protein Complex

The iodinated glibenclamide scaffold serves as the essential precursor for synthesizing photoactivatable azido derivatives (e.g., 4-azido-5-iodosalicyloyl glibenclamide) that enable covalent, irreversible labeling of the SUR1 receptor protein [1]. The >100-fold enhanced photoreactivity at 356 nm compared to glibenclamide, combined with a photoincorporation efficiency of up to 28% of specifically bound ligand, makes these probes uniquely suitable for SDS-PAGE analysis, receptor purification by chromatographic procedures, and downstream peptide sequencing [1]. The azido-iodoglibenclamide derivative specifically labels a 175 kDa protein in cerebral cortex and a 140 kDa protein in beta-cell membranes, identified as the bona fide sulfonylurea receptor [1][2]. This application was foundational in the molecular identification of SUR1 prior to its cloning.

Competitive Radioligand Binding Assays for Screening Novel SUR1 Ligands and Characterizing Sulfonylurea Structure-Activity Relationships

Non-radioactive iodoglibenclamide functions as the reference standard and unlabeled competitor in [125I]iodoglibenclamide-based radioligand binding assays for SUR1 [1]. The compound's high affinity for SUR1 (KD ≈ 0.36 nM on HIT cell membranes) and well-characterized pharmacology enable its use as a benchmark for evaluating novel sulfonylurea analogs or SUR1 modulators. The single-site binding in brain tissue simplifies IC50-to-Ki calculations using the Cheng-Prusoff equation, avoiding the complications of two-site competition models [2]. Researchers developing next-generation SUR1-selective therapeutics or investigating sulfonylurea structure-activity relationships should use iodoglibenclamide-based assays to establish rank-order potencies against the physiologically relevant high-affinity SUR1 binding site .

Precursor for 125I-Labeled KATP Channel Tracers in Functional Tissue Distribution and In Vivo Biodistribution Studies

Iodoglibenclamide is the starting material for preparing [125I]iodoglibenclamide via standard radioiodination methods (e.g., chloramine-T or iodogen), yielding a radiotracer with high radiochemical purity suitable for ex vivo tissue distribution studies [1]. The gamma-emitting 125I label allows for direct gamma counting of dissected tissues without the need for liquid scintillation cocktails required by tritiated tracers. The radiotracer has been used to demonstrate ATP-sensitive binding inhibition at 10 mM ATP concentrations [1]. While primarily validated for in vitro autoradiography, the [125I]iodoglibenclamide tracer has potential utility in ex vivo biodistribution studies for investigating peripheral KATP channel expression in tissues including pancreas, heart, and smooth muscle, where SUR1 and SUR2 isoforms are differentially expressed [2].

Quote Request

Request a Quote for Iodoglibenclamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.